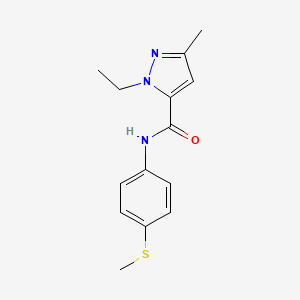

1-乙基-3-甲基-N-(4-(甲硫基)苯基)-1H-吡唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various pyrazole derivatives, their synthesis, structural characterization, and potential applications, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, as seen in the preparation of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are synthesized via acylation and alkylation reactions . Another method described is the 3+2 annulation method, which is used to synthesize substituted pyrazoles directly . Additionally, heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates has been employed to prepare N-substituted pyrazole carboxamide derivatives . These methods highlight the versatility of synthetic approaches for creating pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For instance, the structure of a novel pyrazole derivative was confirmed, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Similarly, the crystal structure of another pyrazole derivative was determined, belonging to the monoclinic space group with specific cell parameters . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cyclocondensation, diazotization, and coupling reactions . The reactivity of these compounds is influenced by their molecular structure, with certain functional groups facilitating specific types of reactions. For example, the presence of amino groups can lead to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles upon reaction with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using a range of spectroscopic and analytical techniques. NMR, mass spectra, FT-IR, UV–Visible, and thermo-gravimetric analysis are commonly used to characterize these compounds . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the electronic structure and properties of the molecules . These analyses provide valuable information on the stability, electronic transitions, and intermolecular interactions of pyrazole derivatives.

科学研究应用

合成和生物评价

细胞毒性评估:研究人员合成并表征了1H-吡唑羧酰胺衍生物,检查它们对特定细胞系的细胞毒性活性。例如,像5-氨基-N-芳基-1H-吡唑这样的衍生物已经针对厄利希腹水癌(EAC)细胞进行了体外细胞毒性活性评估,表明可能具有治疗应用(Hassan, Hafez, & Osman, 2014)。

抗癌和抗炎特性:已合成新型吡唑吡咪啉衍生物,其中一些显示出显著的抗癌和抗炎活性。这表明该化合物在开发针对特定癌症类型和炎症的新治疗药物方面具有潜力(Rahmouni et al., 2016)。

杀线虫和杀真菌活性:研究还探讨了吡唑羧酰胺衍生物的杀真菌和杀线虫活性,其中一些化合物对根结线虫表现出显著活性,突显了它们在农业应用中的潜力(Zhao et al., 2017)。

材料科学和腐蚀抑制

对低碳钢的腐蚀抑制:已研究了吡喃吡唑衍生物作为低碳钢的新型腐蚀抑制剂,在工业酸洗过程中有用。这些研究显示该化合物的衍生物在腐蚀保护方面具有高效性,这对于延长基于金属的结构和部件的寿命至关重要(Dohare et al., 2017)。

发光配位聚合物:从双(3-甲基-1H-吡唑-4-羧酸)烷基配体构建的配位聚合物的合成显示了这些材料的结构多样性和发光特性。这些发现为该化合物的衍生物在发光应用和材料科学中的使用打开了大门(Cheng et al., 2017)。

属性

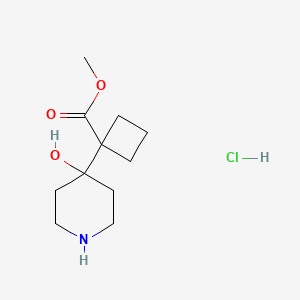

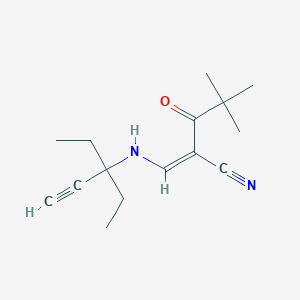

IUPAC Name |

2-ethyl-5-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLWKSBWYODOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)